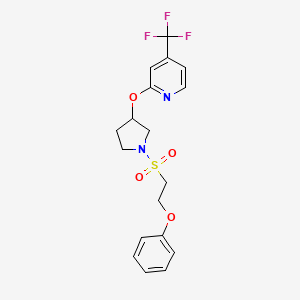

2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

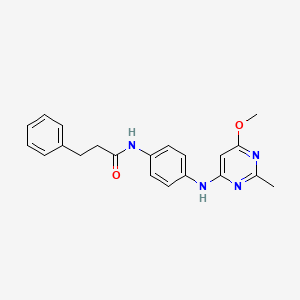

The compound "2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine" is a multifaceted molecule that appears to be a derivative of pyrrolidine with a sulfonyl group and a trifluoromethylpyridine moiety. This structure suggests potential applications in various chemical reactions and synthesis processes due to the presence of reactive functional groups.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives can be achieved through several methods. For instance, sulfonated tetrahydropyridine derivatives, which are structurally similar to the target compound, can be synthesized through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions without catalysts or additives . Additionally, 4-(trifluoromethyl)pyrrolidines with sulfonyl substituents can be synthesized by 1,3-dipolar cycloaddition reactions of trifluoropropene derivatives to azomethine ylide generated in situ . These methods provide a foundation for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a pyrrolidine ring, which is a common motif in many biologically active molecules. The presence of a sulfonyl group is known to influence the electronic properties of the molecule and can enhance its reactivity . The trifluoromethyl group attached to the pyridine ring is a strong electron-withdrawing group that can affect the overall stability and reactivity of the molecule .

Chemical Reactions Analysis

The compound's functional groups suggest it could participate in various chemical reactions. For example, the sulfonyl group can be involved in sulfonylation reactions, as seen in the palladium-catalyzed direct sulfonylation of 2-aryloxypyridines . The trifluoromethyl group could potentially be involved in reactions similar to those described for the synthesis of benzophenones from carboxylic acids and aromatic hydrocarbons using 2-(trifluoromethylsulfonyloxy)pyridine .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-((1-((2-Phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine" are not detailed in the provided papers, we can infer that the molecule's solubility, boiling point, and stability would be influenced by the sulfonyl and trifluoromethyl groups. The presence of these groups typically increases the molecule's polarity and may enhance its solubility in polar solvents . The trifluoromethyl group is also known to increase the acidity of adjacent hydrogens, which could affect the compound's reactivity in acid-catalyzed reactions .

科学的研究の応用

Supramolecular Chemistry Applications

The study of supramolecular chemistry involving macrocyclic compounds like p-sulfonatocalix[5]arene, which forms complexes with various guest molecules, highlights the relevance of similar compounds in understanding host-guest chemistry and designing ligands for metal ions. This research area explores the structural characteristics and interaction mechanisms of such complexes, potentially offering insights into the design and synthesis of new materials with specific properties (Steed et al., 1995).

Synthetic Methodology

Advancements in synthetic methodologies for compounds containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups, including trifluoromethylpyrrolidines, underscore their importance in organic synthesis. These methods enable the construction of complex structures with potential applications in pharmaceuticals and materials science, demonstrating the versatility and utility of such compounds in organic synthesis (Markitanov et al., 2016).

Materials Science

Research into the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, using a new diamine as a building block, illustrates the application of these compounds in materials science. These polyamides exhibit desirable properties such as solubility in organic solvents, high glass transition temperatures, and low dielectric constants, making them suitable for use in advanced materials applications (Liu et al., 2013).

Organic Synthesis

The synthesis of tetrahydropyridine derivatives through reactions involving sulfur dioxide and aryldiazonium tetrafluoroborates, and the generation of sulfonated pyrrolidine when terminal alkyne is used, highlight the innovative approaches in organic synthesis. These methods open up new avenues for creating sulfonated derivatives with potential applications in various fields, including drug development and agrochemicals (An & Wu, 2017).

Catalytic Processes

Palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines leading to the formation of ortho-sulfonylated phenols showcases the application of these compounds in catalysis. This process, which uses sulfonyl chlorides as sulfonylation reagents, exemplifies the role of similar chemical structures in facilitating selective and efficient catalytic reactions, potentially useful in organic synthesis and pharmaceutical manufacturing (Xu et al., 2015).

特性

IUPAC Name |

2-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S/c19-18(20,21)14-6-8-22-17(12-14)27-16-7-9-23(13-16)28(24,25)11-10-26-15-4-2-1-3-5-15/h1-6,8,12,16H,7,9-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUWGJPQEKTDJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-5-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole](/img/structure/B2548027.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548028.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)

![1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2548033.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2548037.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2548040.png)

![2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548045.png)